N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-10-12-4-5-13-14(9-12)25-11-24-13/h4-5,9H,1-3,6-8,10-11H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMMJXCXLSAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be synthesized by reacting succinic anhydride with ammonia or an amine.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrrolidinone intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzodioxole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or pyrrolidinone rings.
Reduction: Reduced forms of the amide or benzodioxole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is primarily investigated for its pharmacological potential:
- Drug Design : The compound serves as a pharmacophore for developing drugs targeting various biological receptors and enzymes. Its structural features enable it to interact with specific biological targets, which may lead to the development of novel therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This compound's unique configuration may enhance its efficacy against specific cancer types.
Material Science
The unique electronic properties of this compound make it a candidate for applications in material science:
- Organic Electronics : The compound can be utilized in the development of organic semiconductors and photovoltaic materials due to its electronic characteristics.
- Advanced Materials : Its structural components can be integrated into polymers or composites to enhance material properties such as thermal stability and mechanical strength.
Biological Studies
The compound is also explored for its interactions with biological macromolecules:
- Biochemical Probes : It serves as a biochemical probe in studies aimed at understanding the interactions between small molecules and proteins or nucleic acids.
- Enzyme Inhibition : Research indicates potential enzyme inhibition capabilities, which could be beneficial in modulating metabolic pathways relevant to various diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Material Properties
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved electrical conductivity and thermal stability. The study utilized spectroscopic techniques to characterize the material properties before and after incorporation.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug design, anticancer activity | Significant cytotoxicity against cancer cells |
| Material Science | Organic electronics, advanced materials | Enhanced conductivity and thermal stability |
| Biological Studies | Biochemical probes, enzyme inhibition | Potential for modulating metabolic pathways |
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Structural Similarities : Shares the benzodioxole and ethanediamide backbone.
- Key Differences: QOD substitutes the 2-oxopyrrolidin-propyl group with a tetrahydroquinoline-ethyl chain.
- QOD exhibits falcipain-2 inhibition, suggesting the target compound may share similar biological activity .
Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(2-Oxopyrrolidin-1-yl)propyl]-1H-Benzimidazole-5-carboxylate
- Structural Similarities : Contains the benzodioxole and 2-oxopyrrolidin-propyl groups.
- Key Differences : Replaces the ethanediamide core with a benzimidazole-carboxylate scaffold.
- Functional Implications : The benzimidazole core enables planar stacking interactions, while the carboxylate group introduces polarity. Crystallographic data (space group P2₁/c, dihedral angle = 42.85° between benzodioxole and benzimidazole) highlight conformational rigidity .
N-{[3-(2H-1,3-Benzodioxole-5-Carbonyl)-1,3-Oxazolidin-2-yl]methyl}-N’-[3-(Morpholin-4-yl)propyl]ethanediamide
- Structural Similarities : Ethanediamide backbone with benzodioxole.
- Key Differences : Substitutes 2-oxopyrrolidin with morpholinyl and adds an oxazolidin-carbonyl group.
- Functional Implications: The morpholine ring increases solubility, while the oxazolidin group may alter binding kinetics compared to the target compound’s pyrrolidinone .
Physicochemical and Crystallographic Properties
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole ring and a pyrrolidine moiety, contributing to its unique properties. Its molecular formula is , with a molecular weight of 276.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, influencing cellular responses such as calcium ion influx and gene expression .
- Enzyme Inhibition : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions .
Cellular Effects
Preliminary studies indicate that this compound can influence several cellular processes:
- Cell Signaling : It may alter signaling pathways related to cell growth and differentiation.
- Gene Expression : The compound potentially affects the transcription of genes involved in critical cellular functions.
- Metabolic Activity : Changes in cellular metabolism have been observed, suggesting a role in energy regulation.
Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Research has shown that the compound can inhibit certain cancer cell lines, indicating potential anticancer properties. For example, it demonstrated significant cytotoxicity against breast cancer cells in a dose-dependent manner .
- In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated a favorable absorption profile and promising therapeutic outcomes in models of inflammation .
Case Studies
- Case Study 1 : A study involving the administration of the compound to mice showed reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
- Case Study 2 : In a separate experiment, the compound was tested for its neuroprotective effects in models of neurodegeneration, showing improvements in cognitive function and reduced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
